2-Acetylanthracene

Vue d'ensemble

Description

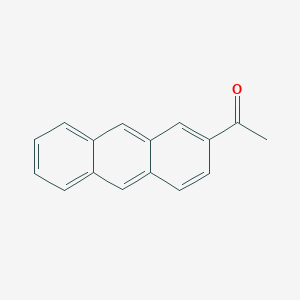

2-Acetylanthracene is an organic compound with the molecular formula C₁₆H₁₂O. It is a derivative of anthracene, where an acetyl group is attached to the second carbon of the anthracene ring. This compound is known for its yellow crystalline appearance and is primarily used in scientific research due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Acetylanthracene can be synthesized through the Friedel-Crafts acylation of anthracene using acetyl chloride and anhydrous aluminum chloride as the catalyst. The reaction is typically carried out in an anhydrous benzene solvent under controlled temperature conditions. The process involves the following steps :

- Anthracene is suspended in anhydrous benzene.

- Acetyl chloride is added to the suspension.

- Anhydrous aluminum chloride is gradually introduced while maintaining the temperature between -5°C and 0°C.

- The mixture is stirred and allowed to warm to room temperature, forming a red complex.

- The complex is hydrolyzed with ice and concentrated hydrochloric acid, followed by recrystallization from ethanol to obtain pure this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly detailed in literature. the principles of Friedel-Crafts acylation can be scaled up with appropriate modifications to reaction vessels, temperature control, and purification processes to meet industrial demands .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetylanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: 2-Anthracenylmethanol.

Substitution: Halogenated or nitrated anthracene derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Friedel-Crafts Acetylation

2-Acetylanthracene is frequently utilized in Friedel-Crafts acetylation reactions. For instance, the acetylation of 2-AcAN with acetyl chloride (AcCl) and aluminum chloride (AlCl3) has been shown to yield a mixture of 1,6-diacetylanthracene and other regioisomers. This reaction highlights the compound's utility in synthesizing more complex aromatic systems, which can be further functionalized for various applications in organic chemistry .

Reversible Acylations

Research indicates that 2-AcAN can undergo reversible Friedel-Crafts acylations, allowing for the formation of various substituted anthracenes. This property is particularly useful for generating compounds with specific electronic or steric characteristics tailored for use in organic electronics or photonic applications .

Material Science

Fluorescent Materials

this compound exhibits fluorescence properties that make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form excimers (excited dimers) under certain conditions enhances its luminescent efficiency, making it a candidate for high-performance materials in display technologies .

Polymer Composites

Incorporating 2-AcAN into polymer matrices can improve the mechanical and thermal properties of the resulting composites. Studies have shown that adding 2-AcAN to polyvinyl chloride (PVC) enhances its thermal stability and mechanical strength, which is beneficial for various industrial applications .

Analytical Chemistry

Chromatography Applications

this compound has been employed as a standard in chromatographic techniques due to its well-defined retention characteristics. It serves as a reference compound in high-performance liquid chromatography (HPLC), particularly in the analysis of complex mixtures of polycyclic aromatic hydrocarbons (PAHs). Its retention behavior helps in the separation and identification of similar compounds .

Case Studies

Mécanisme D'action

The mechanism of action of 2-acetylanthracene involves its interaction with molecular targets through its aromatic ring system. It can intercalate into DNA, affecting replication and transcription processes. Additionally, its acetyl group can undergo metabolic transformations, leading to various bioactive metabolites. The pathways involved include oxidative metabolism and conjugation reactions .

Comparaison Avec Des Composés Similaires

- 9-Acetylanthracene

- 1-Acetylpyrene

- 2-Acetylphenanthrene

- 2-Acetylfluorene

Comparison: 2-Acetylanthracene is unique due to its specific position of the acetyl group on the anthracene ring, which influences its chemical reactivity and physical properties. Compared to 9-acetylanthracene, which has the acetyl group on the ninth carbon, this compound exhibits different reactivity patterns in electrophilic substitution reactions. Similarly, its fluorescence properties differ from those of 1-acetylpyrene and 2-acetylphenanthrene, making it suitable for specific photochemical applications .

Activité Biologique

2-Acetylanthracene (C16H12O), a derivative of anthracene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its anticancer, antibacterial, and other pharmacological properties, supported by case studies and research findings.

This compound is characterized by its acetyl functional group attached to the anthracene ring system. This structural modification enhances its reactivity and biological activity compared to its parent compound, anthracene.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis through the activation of caspases, particularly caspase-3 and -7, which are crucial for programmed cell death .

- Case Studies :

- A study evaluated several anthracene derivatives, including this compound, against hepatocellular carcinoma (HCC) cell lines (HepG2 and Huh-7). The results indicated that these compounds exhibited significant anticancer activity, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Another investigation focused on 9-anthracenyl chalcones, which are structurally related to this compound. These compounds demonstrated marked anti-cancer activity across multiple human cancer cell lines, reinforcing the therapeutic potential of anthracene derivatives .

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 5.34 | Apoptosis via caspase activation |

| 9-Anthracenyl Chalcone A7 | HeLa | 5.18 | Anti-proliferative effects |

| Doxorubicin | HepG2 | ~6.13 | Topoisomerase II inhibition |

Antibacterial Activity

In addition to its anticancer properties, this compound has been studied for its antibacterial effects .

- Research Findings : A study investigated the antibacterial activity of acetylanthracene derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess significant antibacterial properties, making them potential candidates for developing new antimicrobial agents .

- Mechanism : The antibacterial activity is believed to stem from the ability of the compound to disrupt bacterial cell membrane integrity and interfere with essential cellular processes.

Other Biological Activities

Beyond anticancer and antibacterial properties, this compound exhibits a range of other biological activities:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is often linked to various chronic diseases including cancer .

- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related conditions .

Propriétés

IUPAC Name |

1-anthracen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFWGPPCMONVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409167 | |

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10210-32-9 | |

| Record name | 2-Acetylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.